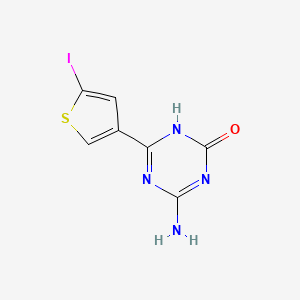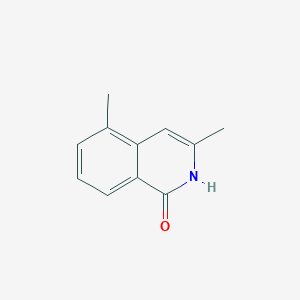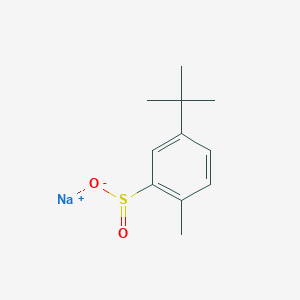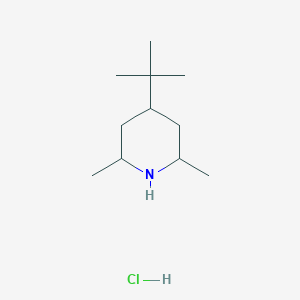
4-tert-Butyl-2,6-dimethylpiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-2,6-dimethylpiperidine hydrochloride is a chemical compound with the molecular formula C11H24ClN. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2,6-dimethylpiperidine hydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 2,6-dimethylpiperidine with tert-butyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butyl-2,6-dimethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are commonly used.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary or tertiary amines
Substitution: Various substituted piperidine derivatives
Applications De Recherche Scientifique
4-tert-Butyl-2,6-dimethylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of piperidine-based drugs.
Industry: It is employed in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 4-tert-Butyl-2,6-dimethylpiperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The compound’s effects are mediated through binding to active sites or allosteric sites on proteins, altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: Another piperidine derivative with similar steric hindrance properties.
4-tert-Butyl-2,6-dimethylphenylmethylidene imidazolidine hydrochloride: A structurally related compound with different functional groups
Uniqueness
4-tert-Butyl-2,6-dimethylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly useful in selective organic transformations and as a precursor in the synthesis of specialized compounds .
Propriétés
Formule moléculaire |
C11H24ClN |
|---|---|
Poids moléculaire |
205.77 g/mol |
Nom IUPAC |
4-tert-butyl-2,6-dimethylpiperidine;hydrochloride |
InChI |
InChI=1S/C11H23N.ClH/c1-8-6-10(11(3,4)5)7-9(2)12-8;/h8-10,12H,6-7H2,1-5H3;1H |
Clé InChI |
PAOMDOCSDKCOKD-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(N1)C)C(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide](/img/structure/B13205215.png)
![Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate](/img/structure/B13205250.png)
![8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205251.png)
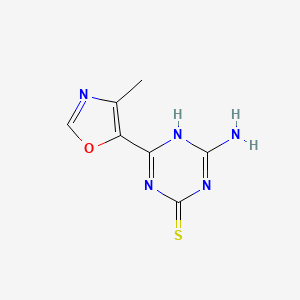
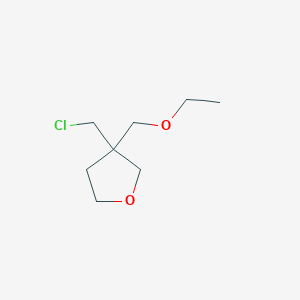
![Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate](/img/structure/B13205260.png)

